![molecular formula C18H15NO4 B5842915 3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one, commonly known as NTMB, is a synthetic compound that belongs to the class of organic compounds known as benzofurans. It has a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol. NTMB is a yellowish powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. The compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of NTMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. NTMB has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme and preventing it from breaking down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, NTMB has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
NTMB has been shown to have a range of biochemical and physiological effects in the body. In addition to its anticancer and neuroprotective properties, NTMB has been found to have anti-inflammatory and antioxidant effects. NTMB has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
NTMB has several advantages and limitations for use in laboratory experiments. One of the advantages is its potent anticancer and neuroprotective properties, which make it a promising candidate for the development of new drugs. Additionally, NTMB is relatively easy to synthesize and has a high yield. However, one of the limitations of using NTMB in laboratory experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on NTMB. One direction is to further investigate its potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of NTMB and its effects on various signaling pathways in the body. Finally, future research should focus on developing new methods for synthesizing NTMB with improved yields and solubility.
Méthodes De Synthèse
The synthesis of NTMB involves a multistep process that requires specialized equipment and expertise. The most common method of synthesizing NTMB is through the reaction of 2,4,5-trimethylphenylacetic acid with nitric acid and acetic anhydride to produce 3-nitro-2,4,5-trimethylphenylacetic acid. The resulting product is then reacted with 2-hydroxybenzaldehyde in the presence of a catalyst to yield NTMB. The overall yield of the synthesis process is around 20%.
Applications De Recherche Scientifique
NTMB has been extensively studied for its potential applications in various scientific research fields. One of the most significant areas of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. NTMB has been shown to have potent anticancer properties by inducing apoptosis in cancer cells. Additionally, NTMB has been found to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
(3E)-3-[nitro-(2,4,5-trimethylphenyl)methylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-8-12(3)15(9-11(10)2)16(19(21)22)17-13-6-4-5-7-14(13)18(20)23-17/h4-9H,1-3H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNWOBJVFUNKNV-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C(=C\2/C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)
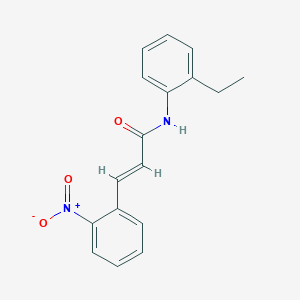
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
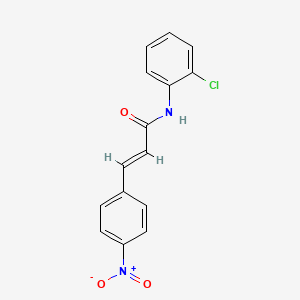
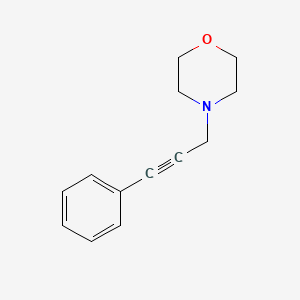
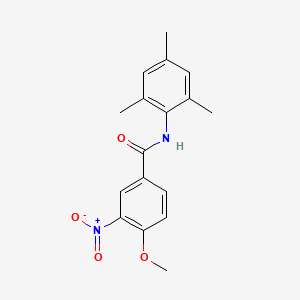
![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)
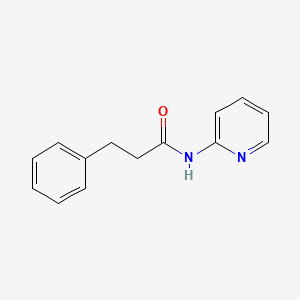
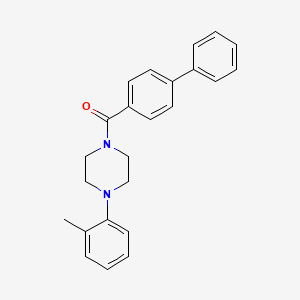
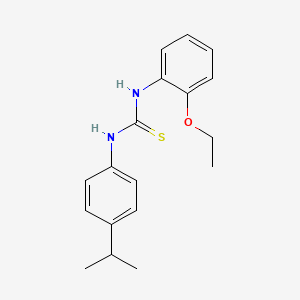
![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)